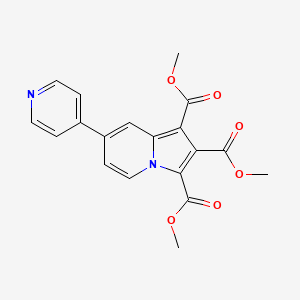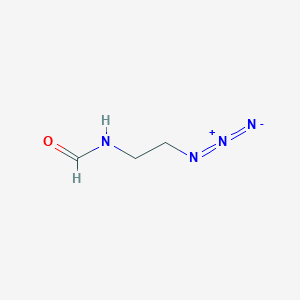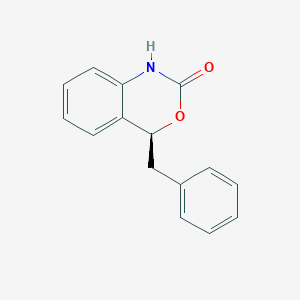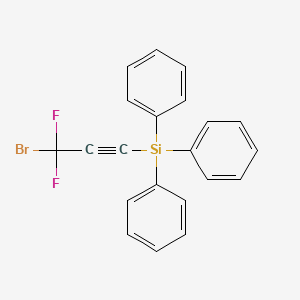
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heteroaromatic compounds known for their unique structural and electronic properties. This compound, in particular, features a pyridine ring fused to an indolizine core, with three carboxylate groups and three methyl groups attached, making it a highly functionalized molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate can be achieved through various methodologies. One common approach involves the cyclocondensation of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling strategies has been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine: The parent compound, which lacks the additional functional groups present in Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate.
Pyrrolo[1,2-a]pyridine: Another indolizine isomer with different substitution patterns.
Camptothecin: A cytotoxic quinoline alkaloid with a similar indolizine core structure.
Uniqueness
This compound is unique due to its highly functionalized structure, which imparts distinct chemical and biological properties. The presence of three carboxylate groups and three methyl groups enhances its reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
922174-58-1 |
|---|---|
Formule moléculaire |
C19H16N2O6 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
trimethyl 7-pyridin-4-ylindolizine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C19H16N2O6/c1-25-17(22)14-13-10-12(11-4-7-20-8-5-11)6-9-21(13)16(19(24)27-3)15(14)18(23)26-2/h4-10H,1-3H3 |
Clé InChI |
WPNBYYHSHVYDJU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC)C(=O)OC)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)









![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)


